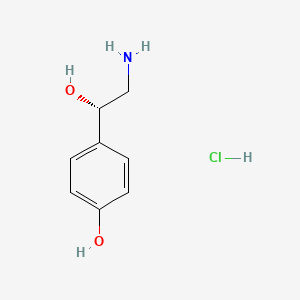![molecular formula C23H30Cl2N2O5S B1655881 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide CAS No. 440648-02-2](/img/structure/B1655881.png)
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl, diethoxyethyl, and methylphenylsulfonyl groups attached to a beta-alaninamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride under controlled conditions.
Preparation of 2,2-diethoxyethylamine: This involves the reaction of diethyl ether with ethylamine.
Synthesis of 4-methylphenylsulfonyl chloride: This can be synthesized by sulfonation of toluene followed by chlorination.
Coupling reactions: The final compound is formed by coupling these intermediates with beta-alanine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form corresponding alcohols and acids.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-dimethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
- **N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-diethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-alpha-alaninamide
Uniqueness
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
440648-02-2 |
|---|---|
Molekularformel |
C23H30Cl2N2O5S |
Molekulargewicht |
517.5 |
IUPAC-Name |
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide |
InChI |
InChI=1S/C23H30Cl2N2O5S/c1-4-31-23(32-5-2)15-26-22(28)13-14-27(16-19-20(24)7-6-8-21(19)25)33(29,30)18-11-9-17(3)10-12-18/h6-12,23H,4-5,13-16H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
OUSBAJZOSJEKAC-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)CCN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C)OCC |
Kanonische SMILES |
CCOC(CNC(=O)CCN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-methoxyphenyl)-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B1655805.png)

![1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1655807.png)
![3'-(4-Chlorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B1655808.png)
![2-(3-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1655810.png)







![[4-(3-Oxobutyl)phenyl] pyridine-3-carboxylate](/img/structure/B1655821.png)
